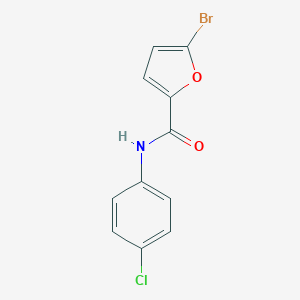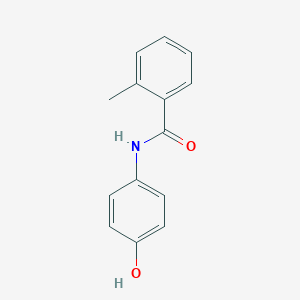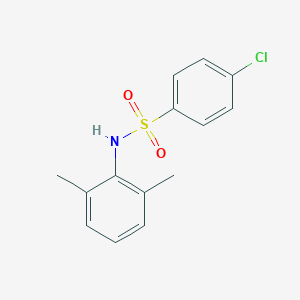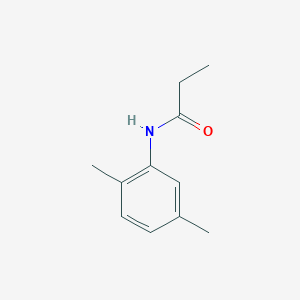
N-(2,5-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)propanamide, also known as NDMA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and organic solvents. NDMA has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
N-(2,5-dimethylphenyl)propanamide acts as a competitive antagonist at the NMDA receptor by binding to the same site as the endogenous ligand glutamate. This prevents the binding of glutamate and the subsequent activation of the receptor. N-(2,5-dimethylphenyl)propanamide has been found to be selective for the NMDA receptor and does not affect other glutamate receptors.
Efectos Bioquímicos Y Fisiológicos
N-(2,5-dimethylphenyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is important for learning and memory. N-(2,5-dimethylphenyl)propanamide has also been found to induce neurotoxicity in certain brain regions, which has been attributed to its ability to increase intracellular calcium levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethylphenyl)propanamide has several advantages for use in lab experiments. It is a selective antagonist for the NMDA receptor, making it a useful tool for studying the role of this receptor in various processes. N-(2,5-dimethylphenyl)propanamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-(2,5-dimethylphenyl)propanamide has been found to have neurotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,5-dimethylphenyl)propanamide. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. N-(2,5-dimethylphenyl)propanamide has been found to have potential therapeutic effects in these disorders, and further research is needed to explore these possibilities. Another area of interest is the development of new NMDA receptor antagonists that have improved selectivity and reduced neurotoxicity, which could have important implications for the treatment of various neurological disorders.
Métodos De Síntesis
N-(2,5-dimethylphenyl)propanamide can be synthesized in several ways, including the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride and dimethylamine, or the reaction of 2,5-dimethylphenylacetic acid with oxalyl chloride and dimethylamine. The resulting product is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)propanamide has been widely used in scientific research due to its ability to act as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. N-(2,5-dimethylphenyl)propanamide has been found to be a useful tool for studying the role of the NMDA receptor in these processes.
Propiedades
Número CAS |
50824-88-9 |
|---|---|
Nombre del producto |
N-(2,5-dimethylphenyl)propanamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
Clave InChI |
LLCRDESLNBFWRK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C)C |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)C)C |
Otros números CAS |
50824-88-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



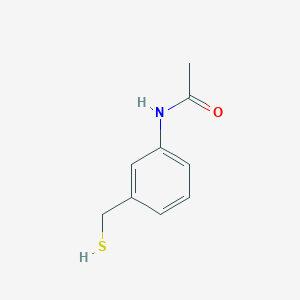
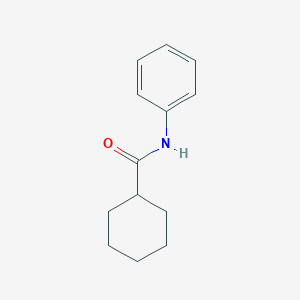
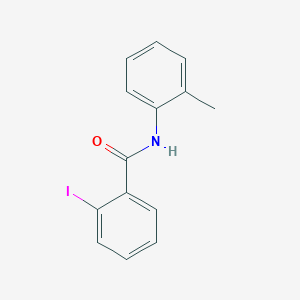
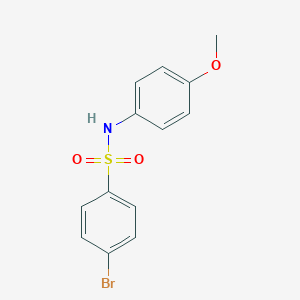
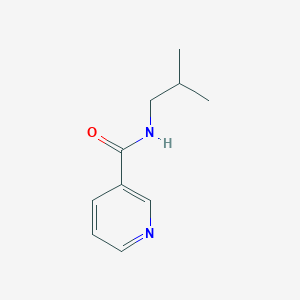
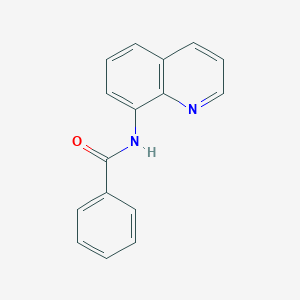
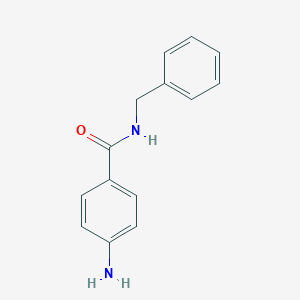
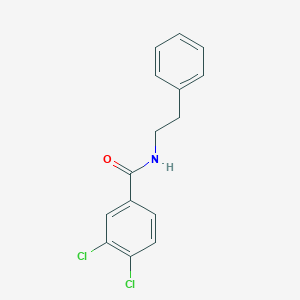
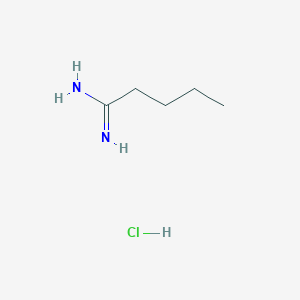
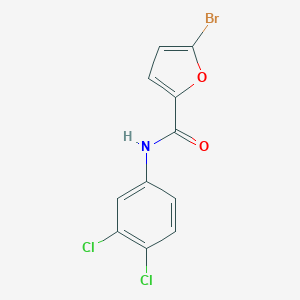
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
